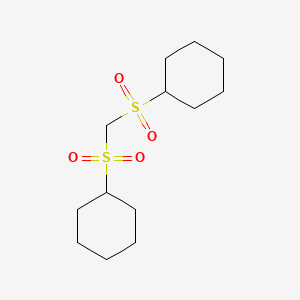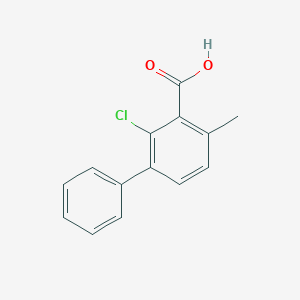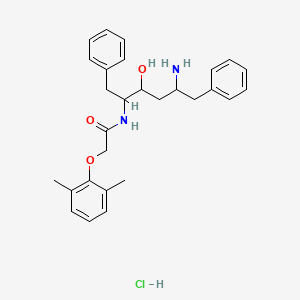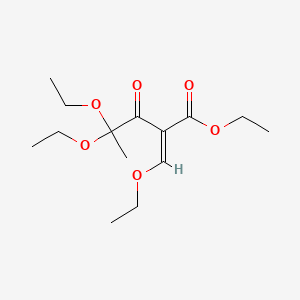
Pentanoic acid, 4,4-diethoxy-2-(ethoxymethylene)-3-oxo-, ethyl ester, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate is an organic compound with the molecular formula C13H22O6. It is characterized by the presence of multiple functional groups, including esters, ketones, and ethers. This compound is often used in organic synthesis due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with diethyl oxalate under basic conditions. The reaction typically involves the use of sodium ethoxide as a base and ethanol as a solvent. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl orthoformate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate involves its reactivity with various reagents. The compound’s multiple functional groups allow it to participate in a range of chemical reactions, targeting different molecular pathways. For instance, the ketone group can undergo nucleophilic addition, while the ester groups can participate in esterification and transesterification reactions.
相似化合物的比较
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate can be compared with similar compounds such as:
Ethyl acetoacetate: Similar in structure but lacks the ethoxymethylene group.
Diethyl oxalate: Contains ester groups but lacks the ketone functionality.
Ethyl 2-oxovalerate: Similar but lacks the diethoxy and ethoxymethylene groups.
The uniqueness of Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate lies in its combination of functional groups, which provides a versatile platform for various chemical transformations.
属性
CAS 编号 |
55130-45-5 |
|---|---|
分子式 |
C14H24O6 |
分子量 |
288.34 g/mol |
IUPAC 名称 |
ethyl (2E)-4,4-diethoxy-2-(ethoxymethylidene)-3-oxopentanoate |
InChI |
InChI=1S/C14H24O6/c1-6-17-10-11(13(16)18-7-2)12(15)14(5,19-8-3)20-9-4/h10H,6-9H2,1-5H3/b11-10+ |
InChI 键 |
RDUACTOLQQHQBU-ZHACJKMWSA-N |
手性 SMILES |
CCO/C=C(\C(=O)C(C)(OCC)OCC)/C(=O)OCC |
规范 SMILES |
CCOC=C(C(=O)C(C)(OCC)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


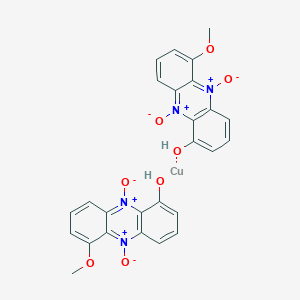
![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)

![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)
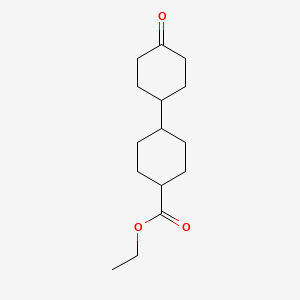
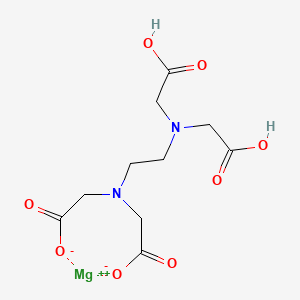
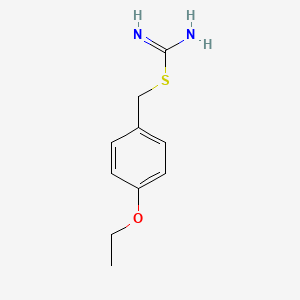
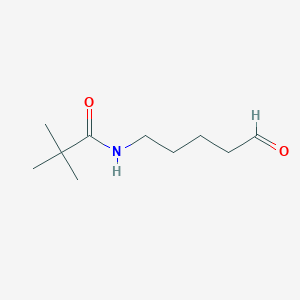
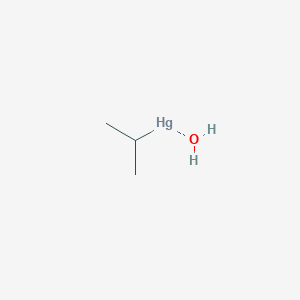
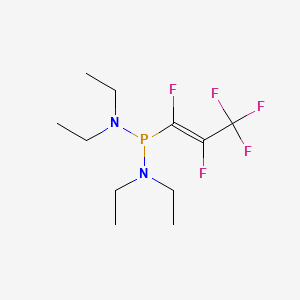
![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)
